2-(乙氧羰基)异烟酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Crystal Structure and NLO Activity

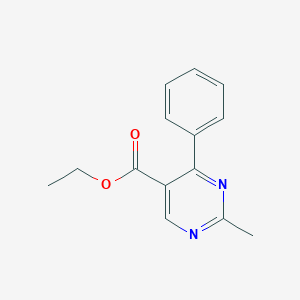

The research presented in the first paper focuses on the nonlinear optical (NLO) properties of a compound closely related to 2-(Ethoxycarbonyl)isonicotinic acid. The compound studied is a derivative with additional functional groups, specifically (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid. The study demonstrates significant NLO activity, which surpasses the standard potassium dihydrogen phosphate (KDP) by eight times. This was confirmed through Second Harmonic Generation (SHG) experiments and hyperpolarizability calculations using density functional theory (DFT). The compound crystallizes in a non-centrosymmetric space group P21, which is conducive to NLO activity. The crystal structure is stabilized by various intramolecular and intermolecular hydrogen bonds and interactions, which are thoroughly analyzed using Hirshfeld surface analysis and the PIXEL method. The vibrational frequencies and geometry optimization in the gas phase were also calculated using DFT with the B3LYP functional and a 6-311G++(d,p) basis set, providing detailed vibrational assignments based on potential energy distributions (PED) .

Complex Formation with Copper(I)

The second paper explores the complexation behavior of isonicotinic acid and its ethyl ester derivative, ethyl isonicotinate, with cuprous halides. While isonicotinic acid forms 1:1 complexes, ethyl isonicotinate shows a variety of stoichiometries in its complexes, ranging from 1:1 to 4:1 with respect to the ligand to metal ratio. These complexes were synthesized by reducing Cu(II) salts with ascorbic acid in the presence of the ligand. The resulting complexes were characterized by analytical data, diamagnetism, conductivity measurements, and reflectance spectra. The intense absorption in the visible region observed in the reflectance spectra is attributed to metal-to-ligand charge transfer. The infrared (IR) spectra of these complexes were also discussed, providing insights into the bonding and structure of the complexes .

Synthesis Analysis

The synthesis of the compounds in both studies involves the formation of complexes or derivatives of isonicotinic acid or its esters. In the first study, the compound is likely synthesized through a multi-step organic reaction involving the esterification of isonicotinic acid followed by further functionalization to introduce the amino group and additional substituents necessary for NLO activity . In the second study, the complexes of ethyl isonicotinate with Cu(I) are formed through a redox reaction where Cu(II) is reduced to Cu(I) in the presence of ascorbic acid and the ligand .

Molecular Structure Analysis

The molecular structure of the compounds in both studies is crucial for their respective properties and activities. The non-centrosymmetric space group P21 of the NLO active compound is essential for its NLO properties, as symmetry plays a key role in such phenomena . The stoichiometry and coordination environment in the copper complexes are important for understanding the electronic transitions responsible for the observed visible absorption .

Chemical Reactions Analysis

The chemical reactions involved in the formation of the NLO compound and the copper complexes are not detailed in the abstracts, but they likely involve nucleophilic substitution, esterification, and redox reactions. These reactions are fundamental in creating the desired molecular structures that exhibit the properties studied in the papers .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are characterized using various techniques. The NLO compound's properties are studied through SHG experiments and quantum chemical calculations, which reveal its promising NLO activity . The copper complexes' properties are inferred from analytical data, diamagnetism, conductivity measurements, and reflectance spectra, which help in understanding the nature of the complexes and their potential applications .

科学研究应用

化学合成和表征

2-(乙氧羰基)异烟酸及其衍生物因其在化学合成和表征中的用途而被广泛研究。这些化合物已通过各种方法合成,从而形成结构多样的化合物。例如,已经合成并通过元素分析、红外光谱、1HNMR 光谱和单晶 X 射线衍射对源自异烟酸的席夫碱化合物进行了表征,展示了它们在形成具有特定构型的复杂分子结构中的潜力 (Yang,2007)。类似地,在无溶剂条件下使用异烟酸作为双重和生物有机催化剂合成吡喃并吡唑表明该酸在促进绿色化学方法方面的多功能性 (Zolfigol 等人,2013)。

配位化学和材料科学

在配位化学和材料科学中,异烟酸衍生物已被用于构建具有特定磁性、热和光谱性质的金属有机骨架 (MOF) 和配位聚合物。通过异烟酸类似物与锌 (II) 和镉 (II) 的新型三核或 1D 链配合物的 H 键形成 3D 网络突出了这些化合物的结构多功能性和在设计具有所需性质的新材料中的潜在应用 (Bu 等人,2005)。此外,合成一种 Co(II) 化合物及其在光催化活性和三叉神经痛治疗等医学应用中的应用证明了异烟酸衍生物的多功能性 (Wang 和 Li,2022)。

光物理性质和应用

研究异烟酸衍生物的光物理性质,例如其发光性质,对于开发新型发光材料至关重要。关于具有异烟酸部分的不对称卟啉的合成和性质的研究表明,这些化合物在半导体材料和光电应用中具有潜力 (Wang、Li 和 Wang,2021)。此外,2-羟基烟酸的光谱特性研究揭示了它在不同溶剂中的行为及其在微秒扩散和膜动力学研究中的潜在应用 (Dogra,2005)。

未来方向

The future directions for research on 2-(Ethoxycarbonyl)isonicotinic acid could involve exploring its potential applications in various fields. For instance, isonicotinic acid derivatives have been studied for their anti-inflammatory properties , and the catalytic carboxylation of C–H bonds using CO2 is a sustainable and economic strategy to produce valuable carboxylic acids .

属性

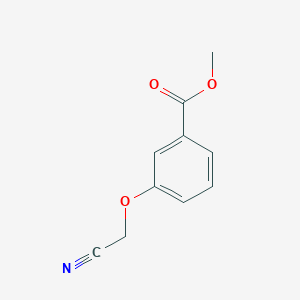

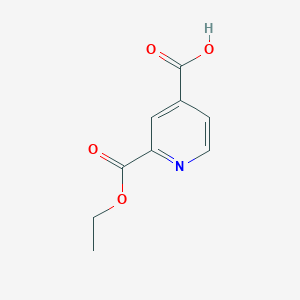

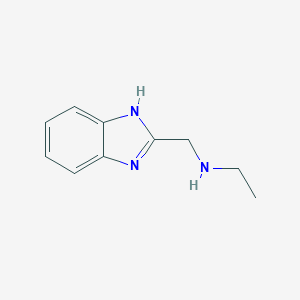

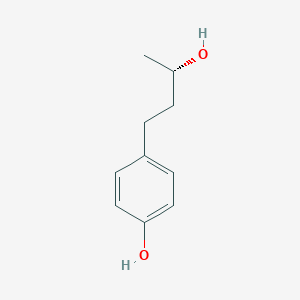

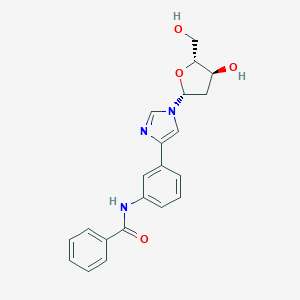

IUPAC Name |

2-ethoxycarbonylpyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-14-9(13)7-5-6(8(11)12)3-4-10-7/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTHUWLNMZSRBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569101 |

Source

|

| Record name | 2-(Ethoxycarbonyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethoxycarbonyl)isonicotinic acid | |

CAS RN |

142074-49-5 |

Source

|

| Record name | 2-(Ethoxycarbonyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B142928.png)

![Bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B142931.png)